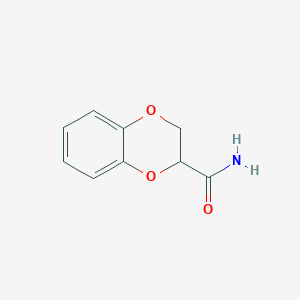

2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQWNOWUUZXEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284291 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33070-04-1 | |

| Record name | 33070-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1,4 Benzodioxine 2 Carboxamide

General Synthetic Routes to the 2,3-Dihydro-1,4-benzodioxine Core System

The foundational 2,3-dihydro-1,4-benzodioxine ring system can be constructed through several established chemical pathways. These methods primarily involve the formation of the dioxane ring fused to a benzene (B151609) ring, starting from catecholic precursors.

Cyclization Reactions and Precursor Modifications (e.g., Catechol and Dibromoester Derivatives)

A prevalent method for synthesizing the 1,4-benzodioxane (B1196944) ring system involves the reaction of a catechol with a suitable two-carbon electrophile. For instance, catechol can be reacted with ethyl 2,3-dibromopropionate in the presence of a base like dry potassium carbonate to yield ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. prepchem.com Similarly, the reaction of catechol with chloroacetyl chloride can produce 2,3-dihydro-1,4-benzodioxin-2-one. chemicalbook.com

In a more complex example, starting from 2,3-dihydroxybenzoic acid, esterification with methanol (B129727) and sulfuric acid yields methyl 2,3-dihydroxybenzoate. nih.gov This intermediate is then alkylated with 1,2-dibromoethane (B42909) using potassium carbonate as a base to form the cyclized methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. nih.gov This Williamson ether synthesis approach, reacting a catechol derivative with a 1,2-dihaloethane, is a cornerstone in the synthesis of this heterocyclic system. scirp.org

The modification of precursors plays a crucial role. For example, gallic acid can be esterified to methyl 3,4,5-trihydroxybenzoate, which then reacts with 1,2-dibromoethane to form the benzodioxane ring. scirp.orgevitachem.com The reactivity of catechol derivatives allows for the introduction of various substituents onto the benzene ring prior to the cyclization step, enabling the synthesis of a diverse library of 1,4-benzodioxane derivatives. nih.gov

Organometallic-Catalyzed Approaches to the 1,4-Benzodioxine Scaffold

Modern synthetic methods have incorporated organometallic catalysts to facilitate the construction of the 1,4-benzodioxine ring. Palladium-catalyzed reactions, such as the Suzuki reaction, are powerful tools in organic synthesis. tib.eu For instance, dichlorobis(benzonitrile)palladium(II) has been used to promote the reaction of 1,2-cyclohexanedione (B122817) with vicinal diols to form 1,4-benzodioxanes in a single step. acs.org

Furthermore, copper(I)-catalyzed intramolecular C-O bond formation represents another effective strategy. An Ullmann-type intramolecular cyclization using a catalytic amount of a BINOL-CuI complex has been successfully employed for the synthesis of various substituted 1,4-benzodioxines. researchgate.net These organometallic approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide and its Direct Precursors

The synthesis of the title compound, this compound, typically proceeds through the formation and subsequent conversion of key intermediates such as the corresponding carboxylic acid or carbohydrazide.

Preparation of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

A common precursor for the synthesis of various derivatives is 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. This compound is generally prepared from the corresponding ester, such as ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. The ester is treated with hydrazine (B178648) hydrate, often in a solvent like ethanol (B145695) under reflux, to yield the desired carbohydrazide. evitachem.comajgreenchem.comvjol.info.vn This reaction is a standard method for converting esters to hydrazides and is a crucial step in the synthesis of many heterocyclic compounds. ajgreenchem.com

Amidation Reactions and Conversion to Carboxamide Derivatives

The direct conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid can be converted to this compound through several amidation methods. sigmaaldrich.comuni.lu

One common approach involves activating the carboxylic acid. For example, the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between the carboxylic acid and an amine. libretexts.org Another method is the mixed-anhydride method, where the carboxylic acid is treated with a chloroformate in the presence of a base, followed by the addition of an amine. nih.gov Alternatively, the carboxylic acid can first be converted to an ammonium (B1175870) salt by reacting it with ammonium carbonate. Subsequent heating of this salt leads to dehydration and the formation of the primary amide. libretexts.org

Strategies for Derivatization and Analogue Synthesis

The this compound scaffold serves as a versatile template for the synthesis of a wide array of analogues. Derivatization can occur at several positions, including the amide nitrogen, the benzene ring, and the heterocyclic ring.

The amide nitrogen can be substituted by reacting the parent carboxamide with various electrophiles. For instance, N-substituted derivatives can be prepared from the corresponding carboxylic acid and a primary or secondary amine. sigmaaldrich.comuni.lu

Modification of the benzene ring is often achieved by starting with a substituted catechol. Nitration of the 2,3-dihydrobenzo[b] evitachem.comunimi.itdioxine-5-carboxamide has been accomplished using a mixture of nitric acid and trifluoroacetic acid to introduce nitro groups at the C7 and C8 positions. nih.gov

Furthermore, the core structure itself can be altered. For example, the 1,4-benzodioxane moiety has been incorporated into more complex heterocyclic systems. The reaction of 2-formyl-1,4-benzodioxine with thiosemicarbazide (B42300) followed by iodine-mediated cyclization leads to the formation of 1,4-benzodioxine-based 1,3,4-thiadiazole (B1197879) derivatives. nih.gov

The synthesis of enantiomerically pure derivatives is also of significant interest. Resolution of racemic 1,4-benzodioxane-2-carboxylic acid can be achieved using chiral amines to form diastereomeric salts, allowing for the separation of enantiomers. unimi.it

Below is a table summarizing various synthetic transformations and derivatizations related to the 2,3-dihydro-1,4-benzodioxine core.

| Starting Material | Reagents | Product | Reference |

| Catechol | Ethyl 2,3-dibromopropionate, K₂CO₃ | Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate | prepchem.com |

| 2,3-Dihydroxybenzoic acid | 1. H₂SO₄, MeOH; 2. 1,2-dibromoethane, K₂CO₃ | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | nih.gov |

| Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate | Hydrazine hydrate, EtOH | 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide | evitachem.com |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | Mixed-anhydride method | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (B1303492) | nih.gov |

| 2,3-Dihydrobenzo[b] evitachem.comunimi.itdioxine-5-carboxamide | HNO₃, TFA | 7-Nitro-2,3-dihydrobenzo[b] evitachem.comunimi.itdioxine-5-carboxamide | nih.gov |

| 2-Formyl-1,4-benzodioxine | Thiosemicarbazide, NaOAc | 1,4-Benzodioxine-based thiosemicarbazone | nih.gov |

N-Substitution of the Carboxamide Moiety with Varied Functional Groups

The derivatization of the carboxamide nitrogen atom is a common strategy to modulate the physicochemical and pharmacological properties of the parent compound. A variety of synthetic methods have been employed to introduce diverse functional groups at this position.

A prevalent method for N-substitution involves the reaction of a precursor, such as N-(2,3-dihydrobenzo scielo.brwikipedia.org-dioxin-6-yl)-4-methylbenzenesulfonamide, with various substituted acetamides. For instance, the reaction with 2-bromo-N-(substituted-phenyl)acetamides in the presence of a base like lithium hydride in dimethylformamide (DMF) yields a series of N-substituted acetamides. scielo.br This approach allows for the introduction of a wide range of substituted phenyl groups, enabling the exploration of structure-activity relationships.

Another direct approach involves the coupling of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with a desired amine. This can be achieved using standard peptide coupling reagents or by first converting the carboxylic acid to a more reactive species like an acid chloride. For example, the synthesis of N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported, demonstrating the feasibility of introducing alkyl-substituted aryl groups. uni.lu

The following table summarizes representative examples of N-substituted derivatives of the 2,3-dihydro-1,4-benzodioxine-carboxamide scaffold.

Table 1: Examples of N-Substituted 2,3-Dihydro-1,4-benzodioxine-carboxamide Derivatives

| Substituent on Nitrogen | Synthetic Method | Precursors | Reference |

| (4-methylphenyl)sulfonyl]amino}-N-(phenyl)acetamide | Nucleophilic substitution | N-(2,3-dihydrobenzo scielo.brwikipedia.org-dioxin-6-yl)-4-methylbenzenesulfonamide, 2-bromo-N-phenylacetamide | scielo.br |

| (4-methylphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)acetamide | Nucleophilic substitution | N-(2,3-dihydrobenzo scielo.brwikipedia.org-dioxin-6-yl)-4-methylbenzenesulfonamide, 2-bromo-N-(2,6-dimethylphenyl)acetamide | scielo.br |

| 4-butylphenyl | Amide coupling | 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, 4-butylaniline | uni.lu |

Modifications on the Benzene Ring of the 1,4-Benzodioxine System (e.g., Halogenation, Sulfonation, Acetic Acid Substitutions)

Functionalization of the aromatic ring of the this compound system offers another avenue for structural diversification. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the dioxine oxygen atoms and the carboxamide group must be considered.

Sulfonation: The introduction of a sulfonic acid group onto the benzene ring can be achieved through treatment with a sulfonating agent. While direct sulfonation of this compound is not extensively reported, related structures like N-2,3-dihydrobenzo scielo.brwikipedia.org-dioxin-6-amine can be reacted with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, to yield sulfonamide derivatives. scielo.br This suggests that direct sulfonation of the parent carboxamide is a feasible transformation.

Acetic Acid Substitutions: The introduction of an acetic acid moiety has been explored in related 1,4-benzodioxane systems. Studies have shown that the position of the acetic acid group is crucial for biological activity, with substitution at the 6-position of the benzodioxane ring showing promising anti-inflammatory properties. scirp.orgscirp.org The synthesis of such derivatives typically involves a multi-step sequence starting from a substituted catechol or a pre-functionalized benzodioxane core.

Halogenation: Although specific examples of the direct halogenation of this compound are not prevalent in the reviewed literature, this transformation is a fundamental reaction in organic synthesis. Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could likely be used to introduce bromine or chlorine atoms onto the benzene ring, with the position of substitution being influenced by the existing substituents.

Structural Elaboration and Functionalization of the Dioxine Ring System

Modifications to the dioxine ring of the 2,3-dihydro-1,4-benzodioxine scaffold can lead to significant changes in the molecule's three-dimensional structure and biological properties.

One notable transformation is the introduction of unsaturation into the dioxine ring. The starting 2,3-dihydro-1,4-benzodioxan-2-carboxylate can undergo dibromination with N-bromosuccinimide, followed by debromination to yield the corresponding 1,4-benzodioxin-2-carboxylate. mdpi.com This unsaturated intermediate can then be further functionalized. For example, lithiation at the C(3) position with lithium diisopropylamide (LDA) followed by reaction with an electrophile like ethyl chloroformate allows for the synthesis of 2,3-disubstituted benzodioxins, such as 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid. mdpi.comresearchgate.net Such derivatives serve as versatile building blocks for more complex structures.

Furthermore, reactions targeting the methylene (B1212753) protons of the dioxine ring can also be envisioned, although these are less commonly reported for the carboxamide derivative itself.

Enantioselective Synthesis and Chiral Resolution of 2,3-Dihydro-1,4-benzodioxine Derivatives

The C2 position of the this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation or stereoselective synthesis a critical aspect of their development.

Biocatalytic Approaches for Enantiomerically Pure Products

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Lipases, in particular, have been successfully employed for the kinetic resolution of racemic esters of 1,4-benzodioxane-2-carboxylic acid. unimi.it

In a typical kinetic resolution, a racemic mixture of the methyl or ethyl ester of 1,4-benzodioxane-2-carboxylic acid is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other. This results in a mixture of one enantiomer of the carboxylic acid and the unreacted enantiomer of the ester, which can then be separated. The choice of lipase and reaction conditions, such as solvent and temperature, can significantly influence the efficiency and enantioselectivity of the resolution.

Diastereomeric Salt Formation for Chiral Separation

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. wikipedia.orglibretexts.orglibretexts.org This technique relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

For the resolution of racemic 1,4-benzodioxane-2-carboxylic acid, chiral amines like (+)-dehydroabietylamine have been used effectively. researchgate.net The reaction of the racemic acid with the chiral amine forms a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution. After separation of the crystalline salt, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid. The other enantiomer can be isolated from the mother liquor.

Table 2: Chiral Resolving Agents for 1,4-Benzodioxane-2-carboxylic Acid

| Resolving Agent | Method | Outcome | Reference |

| (+)-Dehydroabietylamine | Diastereomeric salt crystallization | Isolation of (R)-1,4-Benzodioxane-2-carboxylic acid | researchgate.net |

| p-Methyl or p-nitro substituted 1-phenylethylamine (B125046) enantiomers | Diastereomeric salt crystallization | Resolution of racemic 1,4-benzodioxane-2-carboxylic acid | unimi.it |

Control of Stereochemistry in Synthetic Pathways

Controlling the stereochemistry during the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives is crucial for obtaining the desired enantiomer. While direct asymmetric synthesis of the carboxamide is challenging, strategies often focus on obtaining an enantiomerically pure precursor, such as the carboxylic acid or its ester.

Once an enantiomerically pure carboxylic acid is obtained through resolution, it can be converted to the desired carboxamide derivative without affecting the stereocenter. For example, the (S)-enantiomer of 1,4-benzodioxane-2-carboxylic acid can be converted to the corresponding Weinreb amide and then to the methyl ketone while retaining its stereochemical integrity. unimi.it This highlights the importance of resolution methods as a key step in the stereocontrolled synthesis of these compounds. The choice of a conglomerate-forming derivative, such as the methyl ester, can facilitate enantiomeric enrichment through recrystallization. researchgate.net

Advanced Reaction Mechanisms and Optimization of Synthetic Conditions

The synthesis of this compound and its derivatives is a process of significant interest, necessitating a detailed understanding of advanced reaction mechanisms and the optimization of synthetic conditions to ensure high yields and purity. The formation of this molecule can be broadly divided into two key strategic stages: the construction of the 2-substituted 1,4-benzodioxane core and the subsequent formation or modification of the carboxamide functional group. Optimization strategies often focus on regioselectivity during the ring-forming step and the efficiency of the amidation process.

The primary mechanistic routes to the target amide involve the transformation of a suitable precursor, such as a carboxylic acid, ester, or nitrile derivative of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. Each pathway offers distinct advantages and challenges, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Pathways to the Core Benzodioxane Ring System

A foundational strategy for synthesizing the 2-substituted benzodioxane structure involves the condensation of a catechol derivative with a three-carbon electrophile. One of the most direct methods employs the reaction of a catechol with methyl 2,3-dibromopropionate. mdpi.com This reaction proceeds via a double SN2 mechanism, where the catecholate anions sequentially displace the two bromine atoms to form the heterocyclic ring. The regiochemical outcome, particularly with substituted catechols like 3-nitrocatechol, is a critical parameter to control. The reaction can yield a mixture of positional isomers, such as the 5-nitro and 8-nitro derivatives of methyl 1,4-benzodioxane-2-carboxylate, which then require careful separation. mdpi.com

Research into related heterocyclic systems, such as 1,4-benzoxathiines, has demonstrated that regioselectivity is profoundly influenced by the reaction medium's polarity and the nature of the reagents used. researchgate.net The choice of solvent and base can selectively solvate the oxygen or sulfur anions, thereby directing the regioselectivity of the ring closure. researchgate.net This principle is directly applicable to the synthesis of benzodioxane derivatives, where controlling which phenolic oxygen initiates the cyclization is key to obtaining the desired isomer.

Amidation Mechanisms and Optimization

Once the 2-substituted benzodioxane core, typically as a carboxylic acid or ester, is synthesized, the final step is the formation of the carboxamide. Several mechanisms can be employed for this transformation.

From Carboxylic Acids: The conversion of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid to its corresponding amide is a common and versatile route.

Mixed-Anhydride Method: This classical approach involves the activation of the carboxylic acid. For the synthesis of the related 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamide, the carboxylic acid was successfully converted to the carboxamide using a mixed-anhydride method, a technique readily adaptable for the 2-carboxamide (B11827560) isomer. nih.gov

Acid Chloride Intermediate: A frequently used multi-step sequence involves converting the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. This intermediate is then reacted with an ammonia (B1221849) source to form the amide. This method was employed in the synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs. researchgate.netscirp.org

From Esters: Direct aminolysis of the corresponding methyl or ethyl ester (e.g., methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate) is another viable pathway. While this reaction can be slow, it can be accelerated. Advanced catalytic systems, such as those based on Mn(I), have been developed for the direct amidation of esters, proceeding through a proposed acid-base mechanistic pathway rather than an oxidative addition process. mdpi.com

From Nitriles: Hydrolysis of a nitrile (2,3-dihydro-1,4-benzodioxine-2-carbonitrile) provides a direct route to the primary carboxamide. The synthesis of the 6-carboxamide isomer has been achieved by refluxing the corresponding nitrile precursor in a mixture of concentrated sulfuric acid and trifluoroacetic acid, affording the product in good yield. vulcanchem.com While effective, these strong acid conditions may not be suitable for sensitive substrates, highlighting a key parameter for optimization.

The following tables summarize the comparative conditions and findings from related syntheses, which inform the optimization of reaction conditions for this compound.

| Target Isomer | Starting Material | Key Intermediate | Ring Formation Reagents | Amidation Method | Reference |

|---|---|---|---|---|---|

| 2-Carboxamide Precursor | 3-Nitrocatechol | Methyl 5/8-nitro-1,4-benzodioxane-2-carboxylate | Methyl 2,3-dibromopropionate, K2CO3 | (Requires subsequent amidation) | mdpi.com |

| 5-Carboxamide | 2,3-Dihydroxybenzoic acid | 2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxylic acid | 1,2-Dibromoethane, K2CO3 | Mixed-anhydride | nih.gov |

| 6-Carboxamide | Gallic acid | 1,4-Benzodioxane-6-carboxylic acid | 1,2-Dibromoethane, K2CO3 | Acid chloride formation | researchgate.netscirp.org |

| 6-Carboxamide | 2,3-Dihydrobenzo[b]dioxine-6-carbonitrile | N/A (Direct conversion) | N/A | Acid-catalyzed nitrile hydrolysis | vulcanchem.com |

| Precursor Type | Method | Key Reagents/Catalysts | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid | Mixed-Anhydride | Ethyl chloroformate, Et3N, NH4OH | -15 °C to room temperature | 70% (for 5-isomer) | nih.gov |

| Carboxylic Acid | Acid Chloride | Thionyl chloride, various amines | Reflux, then amine addition | ~43% (average for analogs) | scirp.org |

| Carboxylic Acid | Catalytic Amidation | Boric acid derivatives | Refluxing toluene | High (general review) | mdpi.comresearchgate.net |

| Nitrile | Acid Hydrolysis | H2SO4, Trifluoroacetic acid | Reflux for 5 hours | ~74% (for 6-isomer) | vulcanchem.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Methodological Approaches for SAR and SPR Elucidation in 2,3-Dihydro-1,4-benzodioxine-2-carboxamide Analogues

Key methodological approaches include:

R-group Decomposition and QSAR: A fundamental technique involves the systematic dissection of the molecular scaffold into a core structure and various substituent groups (R-groups). nih.gov By creating a matrix of these R-groups and their corresponding biological activities, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models mathematically correlate structural features with activity, allowing for the prediction of potency for novel, un-synthesized compounds.

Fragment-Based Analysis: This approach utilizes large bioactivity databases like ChEMBL to understand the contribution of specific molecular fragments to biological activity. nih.gov By analyzing the activity profiles of compounds containing fragments of this compound, researchers can identify substructures associated with desired (or undesired) effects and make informed decisions about molecular design. nih.gov

Inverse QSAR: In contrast to predicting the activity of a given structure, inverse QSAR aims to identify a set of chemical descriptors that correspond to a desired activity profile. nih.gov The challenge then lies in translating these descriptors back into viable chemical structures, providing a powerful tool for de novo design. nih.gov

Homology Modeling and Molecular Docking: When the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known or can be reliably modeled, molecular docking simulations are employed. This computational method predicts the preferred orientation of a ligand when bound to its target, offering insights into the specific molecular interactions that drive binding affinity and selectivity. nih.govresearchgate.net This was utilized in studies of 1,3-benzodioxole (B145889) N-carbamothioyl carboxamide derivatives to understand their interaction with P2X receptors. nih.govresearchgate.net

In Vitro Assays: The synthesis of analogue libraries followed by high-throughput in vitro screening is the cornerstone of experimental SAR elucidation. These assays, such as the Ca²⁺ influx assay used for P2X receptor antagonists, provide quantitative data on the biological activity of each compound, forming the basis for SAR and SPR models. nih.govresearchgate.net

These methodologies, often used in combination, provide a comprehensive framework for understanding how structural modifications to the this compound scaffold influence its biological and physicochemical properties, thereby guiding the optimization of lead compounds. nih.gov

Influence of Structural Modifications on Biological Activity Profiles

Systematic structural modifications of the this compound scaffold have been instrumental in delineating the structural requirements for various biological activities.

The substituent attached to the nitrogen atom of the carboxamide group plays a critical role in modulating the activity and selectivity of these compounds. Research on related carboxamide-containing scaffolds demonstrates the profound impact of this position.

For instance, in a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives, the nature of the N-substituent was a key determinant of potency and selectivity for P2X4 and P2X7 receptors. nih.govresearchgate.net The introduction of a quinolin-8-yl group resulted in a highly potent and selective antagonist for the h-P2X7R, while an N-((2-bromo-4-isopropylphenyl)carbamothioyl) group conferred significant inhibitory potential and selectivity for h-P2X4R. nih.govresearchgate.net

The position of substituents on both the dihydrodioxin and the benzodioxin rings has a significant impact on biological activity. A study on 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 1,4-benzodioxin (B1211060) derivatives revealed the importance of substitution patterns for antioxidant activity. nih.gov

Specifically, a series of 6- or 7-substituted 2-carboxamido- or 2-(aminomethyl)-1,4-benzodioxin and -2,3-dihydro-1,4-benzodioxin derivatives were synthesized and evaluated for their ability to inhibit human low-density lipoprotein (LDL) peroxidation. nih.gov The investigation highlighted that the precise placement of substituents at the C6 or C7 position of the aromatic ring, in conjunction with modifications at the C2 position of the dihydrodioxin ring, was crucial for achieving high potency. nih.gov The most active compounds from this series were found to be 5 to over 45 times more active than the reference drug, probucol. nih.gov This demonstrates that positional isomerism is a critical factor in determining the biological efficacy of this class of compounds.

Modifying the aromatic portion of the 2,3-dihydro-1,4-benzodioxine scaffold or replacing it with heterocyclic rings can dramatically alter the pharmacological properties of the resulting compounds.

Increasing the number of aromatic rings in a molecule generally has a detrimental effect on its developability profile, impacting properties like solubility and bioavailability. nih.gov However, the type of ring is crucial. The negative effects tend to follow the order: carboaromatics > heteroaromatics > carboaliphatics > heteroaliphatics. nih.gov In many cases, incorporating heteroaliphatic rings can even be beneficial. nih.gov

In the context of 2,3-dihydro-1,4-benzodioxine derivatives, lipophilic substituents at the C7 position of the benzodioxane ring were found to enhance antibacterial activity against methicillin-resistant S. aureus. researchgate.net Conversely, hydrophilic substituents at the same position were detrimental to this activity. researchgate.net The bioisosteric replacement of the benzene (B151609) ring with a pyridine (B92270) ring has also yielded derivatives with significant biological interest for treating central nervous system and cardiovascular diseases. eurekaselect.com

Furthermore, in a series of 1,3-benzodioxole N-carbamothioyl carboxamides, substitutions on the phenyl ring of the carboxamide portion were critical for activity and selectivity against P2X receptors. researchgate.net Electron-withdrawing groups like -OCF₃ and -CF₃, as well as electron-donating groups like -CH₃, on the phenyl ring improved inhibitory potency, while highly electronegative substituents like fluoro, chloro, and iodo enhanced affinity. researchgate.net

These findings collectively illustrate that strategic substitution on the aromatic and heterocyclic rings is a powerful tool for fine-tuning the pharmacological profiles of this compound analogues.

Stereochemical Determinants of Pharmacological Activity and Eudismic Ratios

Stereochemistry is a critical factor in the biological activity of chiral drugs, as enantiomers can exhibit significantly different interactions with chiral biological targets like receptors and enzymes. nih.gov The this compound core contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers).

The biological activity often resides primarily in one enantiomer, known as the eutomer, while the other, the distomer, is less active or inactive. scinews.uz The ratio of the activities of the eutomer to the distomer is termed the eudismic ratio, which serves as a measure of stereoselectivity. researchgate.netscinews.uz A high eudismic ratio indicates a significant degree of stereospecificity in the drug-receptor interaction. scinews.uz

The principle of stereoselectivity dictates that a single, active enantiomer often provides a better therapeutic profile with a reduced metabolic load and fewer side effects compared to a racemic mixture. researchgate.net Even when enantiomers show similar activity at their primary target, they can differ in their metabolic profiles or their affinities for other receptors, transporters, or enzymes. nih.gov For example, in a study on cembranoids, the two epimers α-CBD and β-CBD, which differ in their stereochemistry, displayed different potencies against various fungal strains, highlighting the impact of stereoisomerism on biological activity. mdpi.com Therefore, the development of single-enantiomer drugs based on the this compound scaffold is a key strategy for optimizing therapeutic outcomes.

Bioisosteric Modifications and Scaffold Hopping Strategies in this compound Research

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by replacing certain functional groups or core structures with others that have similar physical or chemical properties, with the goal of enhancing activity, improving pharmacokinetic properties, or reducing toxicity. researchgate.netnih.gov

Bioisosteric Modifications: This strategy involves the substitution of one atom or group of atoms in a molecule with another that produces a compound with similar biological activity. researchgate.net A classic example relevant to the 2,3-dihydro-1,4-benzodioxine scaffold is the replacement of the benzene ring with a pyridine ring, which has led to derivatives with interesting biological activities. eurekaselect.com Another common bioisosteric replacement is the substitution of an amide bond with a 1,2,3-triazole ring. This modification can improve metabolic stability while maintaining the necessary geometry for biological activity. nih.gov For instance, the 1,4-disubstituted 1,2,3-triazole is considered a good bioisostere for the trans-amide bond. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. nih.gov This strategy is used to explore novel chemical space, escape patent limitations, and improve compound properties. For example, research on serotonin (B10506) 5-HT₄ receptor agonists involved comparing the 2,3-dihydro-1,4-benzodioxine-like scaffold of 2,3-dihydrobenzo[b]furan-7-carboxamide with other scaffolds like benzo[b]furan and indole (B1671886). nih.gov The study found that while the 2,3-dihydrobenzo[b]furan skeleton significantly enhanced agonistic activity, the indole skeleton led to a remarkable decrease, demonstrating the profound impact of the core scaffold on pharmacological activity. nih.gov

These strategies are integral to modern drug discovery, allowing chemists to rationally modify and innovate upon existing chemical series like those derived from this compound.

Rational Design Principles through Bioisosterism

Bioisosterism, the strategy of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a cornerstone of rational drug design. This approach is instrumental in optimizing the pharmacological and pharmacokinetic profiles of lead compounds.

A notable application of bioisosterism in the context of the 2,3-dihydro-1,4-benzodioxin framework involves the replacement of the benzene ring with a pyridine ring. eurekaselect.com This modification has led to the creation of 1,4-dioxino-[2,3-b]pyridine analogs, which have demonstrated significant biological activity in therapeutic areas related to the central nervous system and cardiovascular diseases. eurekaselect.com The success of this bioisosteric substitution has spurred further interest in exploring various modifications on both the aromatic and non-aromatic rings of the parent structure. eurekaselect.com

Bioisosteric replacements are not limited to the aromatic portion of the molecule. For instance, the hydroxyl group and the amino group are well-known bioisosteres. u-tokyo.ac.jp This is exemplified in the relationship between folic acid and its antagonist, aminopterin, where a hydroxyl group is replaced by an amino group. u-tokyo.ac.jp Such substitutions can significantly alter the biological activity of the parent compound.

The following table outlines key bioisosteric replacements that have been explored for the 2,3-dihydro-1,4-benzodioxin scaffold and their rationales.

| Original Group/Atom | Bioisosteric Replacement | Rationale for Replacement | Potential Therapeutic Impact |

| Benzene Ring | Pyridine Ring | To modulate electronic properties and potential for hydrogen bonding, which can influence receptor binding and pharmacokinetic properties. eurekaselect.com | Enhanced activity in central nervous system and cardiovascular applications. eurekaselect.com |

| Hydrogen | Fluorine | To alter metabolic stability and binding affinity due to fluorine's high electronegativity and small size. u-tokyo.ac.jp | Improved pharmacokinetic profile and target engagement. |

| Hydroxyl Group | Amino Group | To modify hydrogen bonding capabilities and basicity, potentially altering receptor interactions. u-tokyo.ac.jp | Can lead to antagonistic or agonistic activity depending on the target. |

| Hydroxyl Group | Thiol Group | To explore changes in acidity, hydrogen bonding, and metal chelation potential. u-tokyo.ac.jp | Altered metabolic pathways and target interactions. |

Exploration of Scaffold Diversity for Enhanced Therapeutic Potential

Expanding beyond simple bioisosteric replacements, the exploration of diverse molecular scaffolds that incorporate the this compound moiety has been a fruitful strategy for discovering novel therapeutic agents. This approach involves chemically linking the core structure to other pharmacologically active heterocyclic systems to create hybrid molecules with potentially synergistic or novel activities.

One area of extensive research has been the synthesis of derivatives where the 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide is used as a starting material to generate a variety of heterocyclic derivatives. researchgate.net For example, a series of 4-thiazolidinone (B1220212) derivatives containing the 1,4-benzodioxane (B1196944) ring system has been synthesized and evaluated for antibacterial and antifungal activity. researchgate.net

Furthermore, the 2,3-dihydro-1,4-benzodioxin scaffold has been incorporated into more complex molecular architectures. For instance, a series of 1,4-benzodioxan-substituted chalcones were designed and synthesized as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of neurological disorders. nih.gov In another study, the fusion of the 1,4-benzodioxin system with a piperazine (B1678402) moiety has been explored to create potent lipid peroxidation inhibitors. nih.gov

The versatility of the this compound scaffold is further highlighted by its use in the design of inhibitors for the integrated stress response (ISR). nottingham.ac.uk In this context, rigidified analogs incorporating chromane, benzodioxane, and benzoxazine (B1645224) moieties have been synthesized to probe the structure-activity relationship of ISR inhibitors like ISRIB. nottingham.ac.uk

The table below summarizes the diverse scaffolds that have been integrated with the 2,3-dihydro-1,4-benzodioxin core and their resulting therapeutic applications.

| Integrated Scaffold | Resulting Compound Class | Therapeutic Target/Application | Key Findings |

| Thiazolidinone | 1,4-Benzodioxane-thiazolidinone derivatives | Antibacterial, Antifungal | Some derivatives showed promising activity against various bacterial and fungal strains. researchgate.netresearchgate.net |

| Chalcone (B49325) | 1,4-Benzodioxan-substituted chalcones | Monoamine Oxidase B (MAO-B) Inhibition | Several compounds exhibited potent and selective inhibition of hMAO-B, with potential for treating neurological disorders. nih.gov |

| Piperazine | 2-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-1,4-benzodioxin derivatives | Lipid Peroxidation Inhibition | Resulting compounds were found to be significantly more active than the reference drug, probucol. nih.gov |

| Triazole | Fused heterocycles-linked triazoles | Not specified | Novel compounds with good activity and water solubility were developed. nottingham.ac.uk |

| Pyrazole | Pyrazoline Carboxamide Analogs | Antitubercular | Synthesis and evaluation of novel analogs as potential antitubercular agents. growkudos.com |

| Imidazo[2,1-b] eurekaselect.comresearchgate.netthiadiazole | Thiazolidinediones bearing imidazo[2,1-b] eurekaselect.comresearchgate.netthiadiazole | Antimicrobial, Antitumor, Antidiabetic | The 2,4-thiazolidinedione (B21345) scaffold is known for a wide range of biological activities. researchgate.net |

This exploration of scaffold diversity underscores the remarkable versatility of the this compound core in medicinal chemistry, providing a robust platform for the development of new therapeutic agents across a wide spectrum of diseases.

Biological Activities and Pharmacological Mechanisms of Action

Diverse Biological Activities Associated with 2,3-Dihydro-1,4-benzodioxine Derivatives

The versatility of the 1,4-benzodioxane (B1196944) framework is demonstrated by the extensive research into its pharmacological profile. unimi.it Modifications to this core structure have yielded compounds with potent and selective activities, including α-adrenergic blocking, antipsychotic, anxiolytic, and hepatoprotective properties. rsc.org The ability to introduce chirality, particularly at the C2 position, and to decorate the benzene (B151609) ring allows for the development of molecules with high affinity and selectivity for various receptors and enzymes. researchgate.net This has led to the identification of 1,4-benzodioxane derivatives as promising leads in drug discovery programs targeting a multitude of pathologies. rsc.orgunimi.it

Derivatives of 2,3-dihydro-1,4-benzodioxine-2-carboxamide have demonstrated significant potential as anti-infective agents. A series of N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs were synthesized and evaluated for their in vitro antibacterial and antifungal properties. ingentaconnect.combenthamdirect.com

The antibacterial activity was tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. benthamdirect.comresearchgate.net Several synthesized compounds showed antibacterial activity that was comparable or superior to the standard drugs Norfloxacin and Chloramphenicol. ingentaconnect.combenthamdirect.com For instance, the analog with a 2-hydroxy substitution on the phenyl ring (Compound 4b) was particularly effective against S. aureus and B. subtilis. researchgate.net

Similarly, antifungal activity was assessed against Aspergillus niger, Aspergillus flavus, and Candida albicans. benthamdirect.comresearchgate.net Certain compounds in the series displayed noteworthy efficacy, in some cases exceeding that of the reference drug Fluconazole. ingentaconnect.combenthamdirect.com

Another study investigated N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. nih.gov These compounds were tested against several bacterial strains, with some derivatives showing moderate inhibitory potential against S. typhi, E. coli, and B. subtilis. nih.gov For example, N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) showed notable inhibition against all three of these strains. nih.gov

Currently, there is limited specific information available in the reviewed literature regarding the antiviral activities of this compound derivatives.

Table 1: Antibacterial and Antifungal Activity of N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs (MIC, µg/mL)

This table is interactive. You can sort and filter the data.

| Compound | R-group (Substitution on Phenyl Ring) | S. aureus | E. coli | B. subtilis | A. niger | A. flavus | C. albicans |

|---|---|---|---|---|---|---|---|

| 4a | H | 32 | 64 | 32 | 64 | 64 | >32 |

| 4b | 2-OH | 8 | 16 | 8 | 64 | 128 | >64 |

| Reference Drugs | |||||||

| Norfloxacin | - | 4 | 8 | 4 | - | - | - |

| Chloramphenicol | - | 8 | 16 | 8 | - | - | - |

| Fluconazole | - | - | - | - | 16 | 32 | 16 |

Data sourced from Khalilullah et al., 2012. researchgate.net

The 1,4-benzodioxane scaffold has been utilized to design compounds with significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. unimi.it The development of benzodioxane-based carboxylic acids as inhibitors of cyclooxygenase (COX) enzymes has been a notable area of research. unimi.it

Specifically, (S)-2-(benzodioxan-6-yl)propionic acid and 2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acid have been shown to inhibit both COX-1 and COX-2, demonstrating higher anti-inflammatory activity in vivo than ibuprofen (B1674241) in carrageenan-induced edema tests. unimi.it Furthermore, a phenylpiperazine derivative of 1,4-benzodioxane showed selective COX-2 inhibition with an IC₅₀ value of 0.12 μM, which was 70-fold more potent against COX-2 than COX-1 (IC₅₀ of 8.35 μM). unimi.it This compound was also significantly more potent than diclofenac (B195802) in preclinical models of inflammation. unimi.it

In addition to COX inhibition, derivatives have been developed as 5-lipoxygenase (5-LOX) inhibitors, making them potentially useful for treating inflammatory conditions like asthma and arthritis. researchgate.net Research into N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides identified two compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e), as inhibitors of 5-lipoxygenase with IC₅₀ values of 85.79±0.48 µM and 89.32±0.34 µM, respectively. nih.gov

The 2,3-dihydro-1,4-benzodioxine structure is a key feature in several classes of compounds investigated for their anticancer and cytotoxic effects. nih.govresearchgate.netacs.org One of the most significant mechanisms of action identified is the inhibition of Poly(ADP-ribose)polymerase 1 (PARP1), a nuclear protein critical for DNA single-strand break repair in cancer cells. nih.govmedchemexpress.com

A high-throughput virtual screening identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) (compound 4) as a PARP1 inhibitor with an IC₅₀ value of 5.8 μM. nih.govmedchemexpress.com This compound served as a lead for further optimization, resulting in analogs with improved inhibitory activity. nih.gov PARP1 inhibitors are considered valuable anticancer agents as they can potentiate the effects of chemotherapy and radiotherapy and can show single-agent cytotoxicity in tumors with specific DNA repair deficiencies, such as BRCA1 or BRCA2 mutations. nih.gov

Beyond PARP1, derivatives of 1,4-benzodioxane have shown broad cytotoxic activity against various human tumor cell lines. unimi.it For example, diphenyltin(IV) and triphenyltin(IV) complexes containing benzodioxane-6-carboxylate ligands exhibited sub-micromolar activity against several cancer cell lines, surpassing the potency of cisplatin. unimi.it Other research has explored 1,4-dioxane (B91453) compounds structurally related to 1,4-benzodioxane, identifying derivatives with cytotoxic effects in PC-3 prostate cancer cells. researchgate.netacs.org Additionally, studies on 7-(aryl)-2,3-dihydro- benthamdirect.comnih.govdioxino[2,3-g]quinoline derivatives have shown moderate to significant cytotoxic activity against human cancer cells, including lung (A549), colorectal (HT-29, HCT116), breast (MCF-7), and ovarian (A2780) cancer cell lines. researchgate.net

Table 2: Cytotoxic and PARP1 Inhibitory Activities of Selected 2,3-Dihydro-1,4-benzodioxine Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Structure Description | Target/Cell Line | Activity (IC₅₀/GI₅₀) |

|---|---|---|---|

| Compound 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 Enzyme | 5.8 µM |

| Compound 10 | A related benzodioxine derivative | PARP1 Enzyme | 0.88 µM |

| Compound 49 | Optimized derivative of Compound 4 | PARP1 Enzyme | 0.082 µM |

| CCT018150 | 8-(6-bromobenzo[d] ingentaconnect.comnih.govdioxol-5-yl)-N,N-diethyl-3,4-dihydro-2H-benzo[b] benthamdirect.comnih.govoxazine-6-carboxamide | HCT116 (Colon Cancer) | 4.1 µM (GI₅₀) |

| Compound 13 | 1,4-dioxane analog | PC-3 (Prostate Cancer) | Identified as a potential anticancer agent |

Data sourced from Shao et al., 2020; Leoncini et al., 2021; and Pigini et al., 2007. unimi.itnih.govresearchgate.netmedchemexpress.com

Derivatives based on the 1,4-benzodioxane scaffold have been investigated for their effects on the central nervous system (CNS), showing potential as anxiolytic and antidepressant agents. rsc.org This activity is often linked to their interaction with key neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. researchgate.net

Research into compounds structurally related to the α₁-adrenoreceptor antagonist WB 4101 explored replacing the 1,4-benzodioxane ring with a more flexible 1,4-dioxane system. researchgate.netacs.org This work led to the discovery of a derivative (compound 15) that acts as a full agonist at the 5-HT₁ₐ receptor. researchgate.netacs.org Full agonists of the 5-HT₁ₐ receptor are of significant interest for the development of novel antidepressant and neuroprotective drugs. researchgate.net The anxiolytic properties of some 1,4-benzodioxane derivatives have also been noted in the broader literature. rsc.org

The 2,3-dihydro-1,4-benzodioxine scaffold has proven to be a fertile ground for the development of inhibitors for a wide range of enzymes.

Monoamine Oxidase B (MAO-B): Numerous studies have highlighted benzodioxane derivatives as potent and selective inhibitors of MAO-B, an enzyme targeted for the treatment of Parkinson's disease. unimi.itresearchgate.netnih.gov A series of 1,4-benzodioxan-substituted chalcones were found to be selective, reversible, and competitive inhibitors of human MAO-B (hMAO-B). researchgate.net One of the most potent compounds, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] benthamdirect.comnih.govdioxin-6-yl)prop-2-en-1-one, exhibited an IC₅₀ of 0.026 µM with high selectivity over the MAO-A isoform. researchgate.net Another study documented benzodioxane derivatives with IC₅₀ values for MAO-B inhibition ranging from 0.045 to 0.947 μM, confirming them as promising leads for new anti-Parkinsonian drugs. nih.gov

α-Glucosidase: There are mentions in the literature of 2,3-dihydro-1,4-benzodioxine-6-carboxamide (B1593929) derivatives being investigated for their inhibitory activity against α-glucosidase, an enzyme relevant to diabetes management, though specific inhibitory data for the carboxamide itself was not detailed in the provided search results. smolecule.com

Acetylcholinesterase (AChE): As inhibitors of AChE, these compounds hold potential for treating Alzheimer's disease. juniperpublishers.com A study on N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides demonstrated that several derivatives were active inhibitors of AChE. juniperpublishers.com The most effective molecule in this series, compound 5f, which featured a branched 2-pentyl group, had an IC₅₀ value of 71.62±0.09 µM. juniperpublishers.com

PARP1: As detailed in the anticancer section (4.1.3), 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a PARP1 inhibitor (IC₅₀ = 5.8 μM), serving as a foundational structure for developing more potent inhibitors for cancer therapy. nih.govmedchemexpress.com

5-Lipoxygenase (5-LOX): Derivatives of 2,3-dihydro-1,4-benzodioxin have been explored as 5-LOX inhibitors for their anti-inflammatory potential. researchgate.net Sulfonamide derivatives, specifically N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, showed decent inhibition against 5-LOX with IC₅₀ values of 85.79 µM and 89.32 µM, respectively. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase: The literature mentions the synthesis of potent and highly selective dual inhibitors of dipeptidyl peptidase IV and carbonic anhydrase based on the 2,3-dihydro-1,4-benzodioxine scaffold, though specific data on carboxamide derivatives was not available in the search results. researchgate.net

Table 3: Enzyme Inhibitory Profile of Selected 2,3-Dihydro-1,4-benzodioxine Derivatives

This table is interactive. You can sort and filter the data.

| Enzyme Target | Derivative Type | Example Compound | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| PARP1 | Benzodioxine-5-carboxamide | Compound 4 | 5.8 µM |

| MAO-B | Benzodioxane derivative | 6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine | 0.045 µM |

| MAO-B | Benzodioxan-substituted chalcone (B49325) | (E)-1-(3-bromo-4-fluorophenyl)-3-(...) | 0.026 µM |

| Acetylcholinesterase | N-substituted sulfonamide | Compound 5f (2-pentyl derivative) | 71.62 µM |

| 5-Lipoxygenase | N-substituted sulfonamide | Compound 5c (3-phenylpropyl derivative) | 85.79 µM |

Data sourced from Shao et al., 2020; van der Walt et al., 2015; Abbasi et al., 2017; and Zhang et al., 2020. nih.govnih.govnih.govresearchgate.netjuniperpublishers.com

The 1,4-benzodioxane ring system is a component of compounds known for their protective effects on various organs and systems, including antioxidant, anti-atherosclerotic, and hepatoprotective actions. unimi.itjuniperpublishers.com

The hepatoprotective properties of natural benzodioxanes like silybin (B1146174) have inspired the synthesis of derivatives with similar activities. unimi.it Synthetic benzodioxanes have shown protective effects against CCl₄-induced hepatotoxicity in rat models. unimi.itresearchgate.net Specifically, 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide has been used as a starting material to create derivatives with significant antihepatotoxic activity. researchgate.netlivedna.net

In the context of anti-atherosclerotic potential, research has focused on developing dual antithrombotic agents that combine anticoagulant and antiplatelet activities. bohrium.com Derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized that show inhibitory activity against both thrombin and fibrinogen receptor (GPIIb/IIIa) binding, suggesting a role in preventing thromboembolic disorders. unimi.itbohrium.comnih.gov

Identification of Specific Biological Targets and Receptor Interactions

The 2,3-dihydro-1,4-benzodioxine scaffold is a core component of various synthetic and natural compounds that exhibit considerable medicinal importance. nih.gov Derivatives of this structure have been shown to interact with a variety of receptors and enzymes, demonstrating activities such as monoamine oxidase B (MAO-B) inhibition, serotonin and adrenergic receptor modulation, and inhibition of poly(ADP-ribose) polymerase 1 (PARP1).

Monoamine Oxidase B (MAO-B) Inhibition and Selectivity Studies

Derivatives of the 2,3-dihydro-1,4-benzodioxine carboxamide structure have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders.

A series of N-phenyl-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-6-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against human MAO-B (hMAO-B). One of the most potent compounds in this series, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-6-carboxamide, demonstrated a half-maximal inhibitory concentration (IC50) value of 0.0083 µM. This compound also showed high selectivity for MAO-B over MAO-A, with a selectivity index (SI) greater than 4819. Further kinetic studies confirmed that this derivative acts as a competitive and reversible inhibitor of hMAO-B.

Table 1: MAO-B Inhibitory Activity of Selected 2,3-Dihydro-1,4-benzodioxine Carboxamide Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-A |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-6-carboxamide | hMAO-B | 0.0083 | >4819 |

| Rasagiline (Reference) | hMAO-B | 0.014 | >50 |

| Safinamide (Reference) | hMAO-B | 0.08 | - |

Data sourced from multiple studies for comparative purposes. nih.gov

Serotonin Receptor (e.g., 5-HT1A) Modulation

The 1,4-benzodioxane nucleus is a well-established scaffold for ligands targeting serotonin receptors, particularly the 5-HT1A subtype. researchgate.net Structure-affinity relationship (SAR) studies on derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine have shown that these compounds can exhibit high, nanomolar affinity for the 5-HT1A receptor. nih.govnih.gov

In one study, elongation of the N4-alkyl substituent on the piperazine (B1678402) ring was shown to increase affinity, with the N-n-hexyl substituted derivative of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine displaying a high affinity with an inhibition constant (Ki) of 0.50 nM. nih.gov Another series of N4-imidoethyl derivatives of the same parent compound also showed that affinity for the 5-HT1A receptor could be significantly increased by substitution on the cyclic ring systems. nih.gov Research has demonstrated that the (S)-enantiomers of these 1,4-dioxane derivatives consistently show higher affinity for the 5-HT1A receptor. acs.org

Table 2: 5-HT1A Receptor Affinity for Selected 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine Derivatives

| Derivative | Ki (nM) |

|---|---|

| N-n-hexyl-1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | 0.50 |

| N-methyl-1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | - |

| N-ethyl-1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | - |

Data sourced from a study on heterobicyclic phenylpiperazines. nih.gov

Adrenergic Receptor (e.g., α1-adrenoreceptor) Antagonism

Compounds based on the 1,4-benzodioxan structure have been extensively studied as α1-adrenoceptor antagonists. nih.gov Interestingly, research comparing the binding of these derivatives at α1-adrenoceptors and 5-HT1A receptors has revealed reversed stereochemical requirements. acs.orgnih.gov

While the (S)-enantiomers of 1,4-dioxane derivatives consistently show higher affinity for the 5-HT1A receptor, the (R)-enantiomers tend to be more potent at α1-adrenoceptor subtypes. acs.org For example, one study found that the (S)-configured enantiomer of a specific 1,4-dioxane derivative was a potent 5-HT1A receptor agonist that was highly selective over α1-adrenoceptor subtypes. nih.gov Conversely, the (R)-enantiomer was identified as the eutomer (the more potent enantiomer) at the α1d-adrenoceptor subtype. nih.gov This stereochemical divergence is a critical finding for the rational design of selective ligands that can differentiate between these two highly homologous receptor systems. acs.org

Interaction with Tyrosine-tRNA Synthetase

Following a thorough review of the available scientific literature, no published studies were identified that specifically investigate the interaction between this compound or its close derivatives and Tyrosine-tRNA Synthetase.

Poly(ADP-ribose) polymerase 1 (PARP1) Inhibition

The 2,3-dihydro-1,4-benzodioxine carboxamide scaffold has been identified as a promising template for the development of inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). nih.gov PARP1 is a nuclear protein crucial for DNA repair processes, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov

Through a high-throughput virtual screening of a small molecule library, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (a positional isomer of the title compound) was identified as a PARP1 inhibitor with an IC50 of 5.8 µM. nih.gov This compound was selected as a lead for further chemical modification. Subsequent optimization efforts led to the development of more potent inhibitors, demonstrating the value of the benzodioxine carboxamide core in targeting the PARP1 active site. nih.gov The inhibitory activity of this lead compound and a reference inhibitor are presented below.

Table 3: PARP1 Inhibitory Activity

| Compound | Target | IC50 (µM) |

|---|---|---|

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 |

| 3-Aminobenzamide (Reference) | PARP1 | - |

Data sourced from a study on the synthesis of PARP1 inhibitors. nih.gov

Ligand Interactions with Oxysterols Receptor LXR-alpha and Retinoic Acid Receptor RXR-beta

A comprehensive search of the scientific literature did not yield any studies describing the direct ligand interactions of this compound or its derivatives with the nuclear receptors LXR-alpha (Liver X Receptor alpha) or RXR-beta (Retinoid X Receptor beta).

Modulation of Voltage-Gated Sodium Channels

Currently, there is a lack of specific studies in the available scientific literature that directly investigate or report on the modulation of voltage-gated sodium channels by this compound. While various toxins and therapeutic agents are known to target these channels, the activity of this particular compound remains uncharacterized in this context. frontiersin.orgnih.govnih.govuq.edu.auresearchgate.net

Binding to Fatty Acid Synthase (FAS)

There is no direct evidence in published research to suggest that this compound binds to or modulates the activity of Fatty Acid Synthase (FAS). The role of this compound in the fatty acid synthesis pathway has not been established.

Inhibition of Bacterial FtsZ Protein

The 1,4-benzodioxane scaffold, a core component of this compound, is a key feature in a class of potent inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.com FtsZ is a crucial protein in most bacteria, where it polymerizes to form a "Z-ring" at the cell's midpoint. nih.gov This Z-ring is essential for recruiting other proteins to form the divisome, the machinery that ultimately divides the cell. nih.gov Inhibition of FtsZ's function disrupts this process, leading to cell filamentation and eventual bacterial death, making it a prime target for new antimicrobial agents. nih.govmdpi.com

While many studied inhibitors are complex derivatives, research has consistently shown that the stereochemistry at the C2 position of the 1,4-benzodioxane ring is critical for the interaction with FtsZ. unimi.it This highlights the potential significance of the 2-carboxamide (B11827560) substitution on the target compound for this biological activity. The broader class of benzodioxane-benzamide compounds has demonstrated activity against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis. mdpi.com

Elucidation of Molecular and Cellular Mechanisms of Action

Detailed Receptor Binding and Ligand-Target Interaction Studies

The primary target for which binding interactions have been studied for the benzodioxane-benzamide class is the bacterial FtsZ protein. mdpi.comunimi.it These inhibitors typically bind at the interdomain site of FtsZ, a different location from the GTP-binding site. mdpi.com Molecular modeling and biophysical analyses of related benzodioxane-benzamide inhibitors indicate that the two oxygen atoms of the 1,4-benzodioxane ring play an essential role in anchoring the molecule to the target protein. unimi.it

The interaction of these inhibitors with FtsZ can affect its polymerization dynamics. Depending on the specific derivative, they can either inhibit the assembly of FtsZ polymers or alter their morphology, ultimately disrupting the formation of a functional Z-ring. unimi.it The antibacterial effect of these compounds is directly linked to this mechanism, causing a blockage of cell division and elongation. mdpi.com

Enzyme Active Site Interactions and Inhibition Kinetics

The benzamide (B126) class of FtsZ inhibitors, which includes the benzodioxane-benzamides, has been extensively studied for its potent antibacterial properties. nih.gov The prototype for many of these inhibitors, PC190723, demonstrates strong inhibition of S. aureus FtsZ, with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. nih.gov

Structure-activity relationship (SAR) studies on various benzodioxane-benzamide analogues have been performed to optimize their potency. These studies have explored modifications to the benzodioxane ring and the linker connecting it to the benzamide moiety. nih.govnih.gov For instance, lengthening a methylenoxy linker to an ethylenoxy linker between the benzodioxane and benzamide parts has been shown to significantly increase antimicrobial activity in certain derivatives. nih.gov Although kinetic data for this compound itself is not available, the table below shows the activity of some representative, more complex benzodioxane-benzamide FtsZ inhibitors against S. aureus.

| Compound | Description | Target Organism | Reported MIC (µg/mL) | Reference |

|---|---|---|---|---|

| PC190723 | Thiazolopyridine-benzamide prototype FtsZ inhibitor | S. aureus (MSSA & MRSA) | 1 | nih.gov |

| FZ14 | Derivative with an unsubstituted 1,4-benzodioxane ring and methylenoxy linker | S. aureus | 5 | nih.gov |

| FZ88 | Derivative with an unsubstituted 1,4-benzodioxane ring and ethylenoxy linker | S. aureus | <1 | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., HSF1 pathway inhibition)

There is no scientific literature available that establishes a link between this compound and the inhibition or modulation of the Heat Shock Factor 1 (HSF1) signaling pathway. While HSF1 is a recognized therapeutic target, the activity of this specific compound against it has not been reported. nih.govnih.gov

Anti-neuroinflammatory Mechanisms and Cytoprotective Effects

While research specifically detailing the anti-neuroinflammatory and cytoprotective mechanisms of this compound is not extensively available in public literature, the broader class of benzodioxane derivatives has demonstrated significant potential in these areas. The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in a variety of biologically active compounds, some of which exhibit notable anti-inflammatory and neuroprotective properties. researchgate.netresearchgate.netnih.gov Insights into the potential mechanisms of the title compound can be inferred from studies on its structural analogs and related benzodioxane-containing molecules.

Anti-neuroinflammatory Mechanisms of Benzodioxane Derivatives

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a critical factor in the pathogenesis of various neurodegenerative diseases. nih.gov The activation of these glial cells leads to the production and release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), which contribute to neuronal damage. nih.govacs.org

A study on a series of N-phenyl-2,3-dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamide derivatives, which are structurally related to the title compound, revealed their potential as anti-neuroinflammatory agents. acs.org One of the most potent compounds in this series, 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamide), demonstrated a dose-dependent reduction in the release of NO, TNF-α, and IL-1β in amyloid-beta (Aβ₁₋₄₂) stimulated BV2 microglial cells. acs.org This suggests that the anti-neuroinflammatory action may be mediated through the inhibition of microglial activation and the subsequent suppression of pro-inflammatory cytokine production.

The mechanism for this activity is linked to their primary function as monoamine oxidase B (MAO-B) inhibitors. acs.org By inhibiting MAO-B, these compounds can reduce oxidative stress, a key trigger for neuroinflammation. The inhibition of MAO-B by these benzodioxane carboxamide derivatives was found to be highly selective, which is a desirable characteristic for therapeutic agents targeting neurodegenerative diseases like Parkinson's and Alzheimer's disease. acs.orgresearchgate.net

Furthermore, other derivatives containing the 1,4-benzodioxane nucleus have shown significant in vivo anti-inflammatory activity in models such as carrageenan-induced rat paw edema, with some compounds exhibiting greater potency than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net This indicates that the benzodioxane scaffold itself is a promising platform for the development of anti-inflammatory drugs.

Cytoprotective Effects of Benzodioxane Derivatives

The cytoprotective effects of benzodioxane derivatives are often linked to their antioxidant properties and their ability to modulate cellular signaling pathways involved in cell survival and death. Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders. nih.gov

Research on other heterocyclic compounds with structures analogous to benzodioxanes, such as benzofuran-2-carboxamide (B1298429) derivatives, has highlighted their neuroprotective capabilities. These compounds have been shown to protect primary cultured rat cortical cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA), a process heavily implicated in neuronal damage. nih.govresearchgate.net The neuroprotective action of these derivatives is attributed, in part, to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govresearchgate.net

Additionally, studies on other benzodioxane-related structures suggest a role in modulating pathways that protect neurons. For instance, some compounds containing the 2,3-dihydro-1,4-benzodioxine moiety are being investigated for their ability to inhibit α-synuclein aggregation, a key pathological event in Parkinson's disease that leads to neuronal cell loss. googleapis.com While not a direct measure of cytoprotection against inflammation, preventing toxic protein aggregation is a crucial neuroprotective mechanism.

The integrated stress response (ISR) is another cellular pathway where benzodioxane-containing molecules have been implicated. A recently discovered inhibitor of the ISR, ISRIB, has been shown to have neuroprotective effects in models of traumatic brain injury. nottingham.ac.uk Analogs of ISRIB incorporating a benzodioxane moiety have been synthesized to explore their structure-activity relationships, indicating the potential for this scaffold to modulate stress-response pathways and confer neuroprotection. nottingham.ac.uk

The table below summarizes the observed anti-neuroinflammatory effects of a representative benzodioxane carboxamide derivative in a cellular model of neuroinflammation.

| Compound | Cell Line | Stimulant | Measured Pro-inflammatory Mediators | Effect | Reference |

| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamide | BV2 microglia | Aβ₁₋₄₂ | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β) | Dose-dependent reduction in mediator release | acs.org |

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These investigations are crucial in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Molecular docking studies have been employed to explore the binding modes of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide and its derivatives with various biological targets. In a study investigating potential inhibitors for Zika virus (ZIKV) Methyltransferase (MTase), this compound (referred to by its identifier F0451-2187) was identified as a compound of interest through structure-based virtual screening. researchgate.net While specific interacting residues for the parent compound were not detailed, the study highlighted the importance of interactions within the enzyme's active site for potential inhibitory activity. researchgate.net

In studies on derivatives, such as N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamides, molecular docking has been used to predict binding modes within the active sites of bacterial enzymes like Tyrosine-tRNA synthetase. researchgate.netresearchgate.net For these derivatives, the interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the binding pocket.

A patent for small-molecule inhibitors of 6-phosphofructo-1-kinase also lists (2R)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a potential inhibitor, suggesting its interaction with the ATP-binding site of the enzyme. google.com

The estimation of binding energy is a key output of molecular docking simulations, providing a quantitative measure of the binding affinity between a ligand and its target. Lower binding energies typically indicate a more stable and favorable interaction.

For derivatives of this compound, specifically those with a 4-oxo-1,3-thiazolidin-3-yl moiety, strong binding energies have been reported. For instance, docking against Tyrosine-tRNA synthetase yielded -CDOCKER_INTERACTION_ENERGY values of 47.1486 and 47.3776 kcal/mol for two different derivatives. researchgate.netresearchgate.net It is important to note that these values are for derivatives and not the parent compound itself.

| Derivative Class | Target Enzyme | Binding Energy (kcal/mol) |

| N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamides | Tyrosine-tRNA synthetase | -47.1486 to -47.3776 |

Note: The binding energies are reported as -CDOCKER_INTERACTION_ENERGY. The negative sign indicates a favorable interaction.

Quantum Mechanical (QM) Calculations for Conformational and Electronic Properties

Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and conformational preferences of a molecule. These methods are invaluable for characterizing the intrinsic properties of this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

For this compound, FMO analysis would elucidate the distribution of electron density and identify the regions most likely to be involved in electron donation (HOMO) and acceptance (LUMO). While specific HOMO-LUMO energy values for the parent compound are not detailed in the provided search results, DFT calculations are the standard approach to obtain this information. researchgate.netresearchgate.net This analysis is crucial for understanding its reactivity in chemical and biological systems.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including lone pairs and delocalization of electron density. researchgate.net It is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer, which contribute to molecular stability.

Density Functional Theory (DFT) Applications in Structure and Reactivity Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules, offering a balance between accuracy and computational cost. For 2,3-dihydro-1,4-benzodioxine derivatives, DFT calculations provide valuable insights into their conformational preferences, electronic properties, and spectroscopic signatures, which are crucial for understanding their biological activity and for the design of new therapeutic agents.

Theoretical studies using DFT methods, such as B3LYP with basis sets like 6-31+g(d,p), have been employed to elucidate the three-dimensional structure of 2,3-dihydro-1,4-benzodioxine derivatives. mdpi.com For instance, in a study of a substituted 2,3-dihydro-1,4-benzodioxine, DFT calculations were instrumental in assigning the configuration of a new chiral center by analyzing the dihedral torsion angles and coupling constants, which were then correlated with 2D-NOESY NMR experimental data. mdpi.com This highlights the capability of DFT to predict and confirm stereochemical outcomes, which is fundamental in drug-receptor interactions.